2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, which share structural similarity with the compound , have been used in the design of new medicines, including anticancer drugs . These compounds can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Thiazolo[3,2-a]pyrimidines have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Cellular Effects
Related thiazolo[4,5-b]pyridines have been reported to exhibit cytotoxic effects against various cancer cell lines
Molecular Mechanism
Thiazolo[4,5-b]pyridines have been reported to interact with a wide range of receptor targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromoaniline with 2-methyl-3-thiazolylpyridine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also feature the pyridine ring and have diverse biological roles.
Uniqueness
What sets 2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide apart is its unique combination of the thiazole and pyridine rings, which may confer distinct biological activities and chemical properties not observed in simpler analogs .
Properties
IUPAC Name |
2-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQBYVFMRJZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Br)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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